molecular formula C13H22N2O2 B2773282 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide CAS No. 1790203-96-1

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

Cat. No.: B2773282
CAS No.: 1790203-96-1
M. Wt: 238.331
InChI Key: QCTIBXAOTSXQTP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide is a synthetic organic compound that features a pyrrole ring, a hydroxy group, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide typically involves the reaction of 1-methyl-1H-pyrrole with a suitable aldehyde or ketone to form the corresponding alcohol. This intermediate is then reacted with pivaloyl chloride in the presence of a base to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, Jones reagent in acetone.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: SOCl2 in dichloromethane, PBr3 in tetrahydrofuran.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)pivalamide: Lacks the methyl group on the pyrrole ring.

    N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide: Contains an acetamide group instead of a pivalamide group.

    N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide: Contains a benzamide group instead of a pivalamide group

Uniqueness

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide is unique due to the presence of the pivalamide group, which provides enhanced stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTIBXAOTSXQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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